molecular formula C10H12IN B12846923 (R)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12846923
M. Wt: 273.11 g/mol
InChI Key: AEVPYANNBCRPQN-SNVBAGLBSA-N
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Description

®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that features an iodine atom attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of a tetrahydronaphthalene precursor followed by amination. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. Subsequent reduction and amination steps yield the desired amine compound.

Industrial Production Methods

Industrial production of ®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale iodination and amination processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding the parent tetrahydronaphthalene.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine atom may play a crucial role in binding affinity and selectivity, influencing the compound’s biological activity. Detailed studies on its molecular pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.

    6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a bromine atom instead of iodine.

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a chlorine atom.

Uniqueness

®-6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and the presence of an iodine atom, which can significantly influence its reactivity and biological activity compared to its non-chiral or halogen-substituted counterparts.

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

(1R)-6-iodo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1

InChI Key

AEVPYANNBCRPQN-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)I)N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)I)N

Origin of Product

United States

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